molecular formula C9H9BrF2 B2553628 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene CAS No. 1702567-97-2

1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene

Cat. No.: B2553628
CAS No.: 1702567-97-2
M. Wt: 235.072
InChI Key: ZWHZNZUQCVGIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromoethyl group, two fluorine atoms, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene typically involves the bromination of an appropriate precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions can yield compounds like 1-(2-Hydroxyethyl)-2,3-difluoro-4-methylbenzene.
  • Oxidation reactions can produce 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzoic acid.
  • Reduction reactions can result in 1-(2-Ethyl)-2,3-difluoro-4-methylbenzene.

Scientific Research Applications

1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene is unique due to the combination of its substituents, which confer specific electronic and steric effects. These properties make it a valuable compound for targeted chemical synthesis and specialized applications in research and industry.

Properties

IUPAC Name

1-(2-bromoethyl)-2,3-difluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-6-2-3-7(4-5-10)9(12)8(6)11/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHZNZUQCVGIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CCBr)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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